molecular formula C21H19N3OS B306809 (5E)-5-(1H-indol-3-ylmethylidene)-2-phenylimino-3-propan-2-yl-1,3-thiazolidin-4-one

(5E)-5-(1H-indol-3-ylmethylidene)-2-phenylimino-3-propan-2-yl-1,3-thiazolidin-4-one

Cat. No. B306809
M. Wt: 361.5 g/mol
InChI Key: ZLOIEMQAPBJQAA-PXWOKZSGSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5E)-5-(1H-indol-3-ylmethylidene)-2-phenylimino-3-propan-2-yl-1,3-thiazolidin-4-one, also known as compound 1, is a thiazolidinone derivative that has gained significant attention due to its potential therapeutic applications. This compound is known for its diverse biological activities, including anti-inflammatory, anti-cancer, and anti-bacterial properties.

Mechanism of Action

The mechanism of action of (5E)-5-(1H-indol-3-ylmethylidene)-2-phenylimino-3-propan-2-yl-1,3-thiazolidin-4-one 1 is not fully understood. However, studies have shown that this (5E)-5-(1H-indol-3-ylmethylidene)-2-phenylimino-3-propan-2-yl-1,3-thiazolidin-4-one inhibits the activity of several enzymes and proteins that are involved in cancer cell proliferation and survival. For example, (5E)-5-(1H-indol-3-ylmethylidene)-2-phenylimino-3-propan-2-yl-1,3-thiazolidin-4-one 1 has been shown to inhibit the activity of cyclin-dependent kinases (CDKs), which are essential for cell division. Additionally, this (5E)-5-(1H-indol-3-ylmethylidene)-2-phenylimino-3-propan-2-yl-1,3-thiazolidin-4-one has been shown to inhibit the activity of nuclear factor kappa B (NF-κB), which is a transcription factor that regulates the expression of genes involved in inflammation and cancer.
Biochemical and Physiological Effects:
Studies have shown that (5E)-5-(1H-indol-3-ylmethylidene)-2-phenylimino-3-propan-2-yl-1,3-thiazolidin-4-one 1 has several biochemical and physiological effects. For example, this (5E)-5-(1H-indol-3-ylmethylidene)-2-phenylimino-3-propan-2-yl-1,3-thiazolidin-4-one has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). Additionally, (5E)-5-(1H-indol-3-ylmethylidene)-2-phenylimino-3-propan-2-yl-1,3-thiazolidin-4-one 1 has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that degrade extracellular matrix proteins. This inhibition of MMP activity may contribute to the anti-cancer properties of this (5E)-5-(1H-indol-3-ylmethylidene)-2-phenylimino-3-propan-2-yl-1,3-thiazolidin-4-one.

Advantages and Limitations for Lab Experiments

One of the advantages of using (5E)-5-(1H-indol-3-ylmethylidene)-2-phenylimino-3-propan-2-yl-1,3-thiazolidin-4-one 1 in lab experiments is its diverse biological activities. This (5E)-5-(1H-indol-3-ylmethylidene)-2-phenylimino-3-propan-2-yl-1,3-thiazolidin-4-one has been shown to have anti-inflammatory, anti-cancer, and anti-bacterial properties, which makes it a promising candidate for drug development. Additionally, the synthesis of (5E)-5-(1H-indol-3-ylmethylidene)-2-phenylimino-3-propan-2-yl-1,3-thiazolidin-4-one 1 is relatively straightforward, which makes it accessible for lab experiments.
One of the limitations of using (5E)-5-(1H-indol-3-ylmethylidene)-2-phenylimino-3-propan-2-yl-1,3-thiazolidin-4-one 1 in lab experiments is its low solubility in water. This can make it challenging to dissolve this (5E)-5-(1H-indol-3-ylmethylidene)-2-phenylimino-3-propan-2-yl-1,3-thiazolidin-4-one in aqueous solutions, which can affect its bioavailability and efficacy. Additionally, the mechanism of action of this (5E)-5-(1H-indol-3-ylmethylidene)-2-phenylimino-3-propan-2-yl-1,3-thiazolidin-4-one is not fully understood, which makes it challenging to design experiments that target specific pathways.

Future Directions

There are several future directions for the research on (5E)-5-(1H-indol-3-ylmethylidene)-2-phenylimino-3-propan-2-yl-1,3-thiazolidin-4-one 1. One potential direction is to further investigate the anti-cancer properties of this (5E)-5-(1H-indol-3-ylmethylidene)-2-phenylimino-3-propan-2-yl-1,3-thiazolidin-4-one. Specifically, more studies are needed to determine the mechanism by which (5E)-5-(1H-indol-3-ylmethylidene)-2-phenylimino-3-propan-2-yl-1,3-thiazolidin-4-one 1 induces apoptosis in cancer cells. Additionally, studies are needed to investigate the efficacy of this (5E)-5-(1H-indol-3-ylmethylidene)-2-phenylimino-3-propan-2-yl-1,3-thiazolidin-4-one in animal models of cancer.
Another potential direction is to investigate the anti-bacterial properties of (5E)-5-(1H-indol-3-ylmethylidene)-2-phenylimino-3-propan-2-yl-1,3-thiazolidin-4-one 1. Studies have shown that this (5E)-5-(1H-indol-3-ylmethylidene)-2-phenylimino-3-propan-2-yl-1,3-thiazolidin-4-one has activity against several bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). However, more studies are needed to determine the mechanism of action of this (5E)-5-(1H-indol-3-ylmethylidene)-2-phenylimino-3-propan-2-yl-1,3-thiazolidin-4-one against bacteria and to investigate its efficacy in animal models of bacterial infections.
Conclusion:
In conclusion, (5E)-5-(1H-indol-3-ylmethylidene)-2-phenylimino-3-propan-2-yl-1,3-thiazolidin-4-one 1 is a thiazolidinone derivative that has gained significant attention due to its potential therapeutic applications. This (5E)-5-(1H-indol-3-ylmethylidene)-2-phenylimino-3-propan-2-yl-1,3-thiazolidin-4-one has diverse biological activities, including anti-inflammatory, anti-cancer, and anti-bacterial properties. Although the mechanism of action of this (5E)-5-(1H-indol-3-ylmethylidene)-2-phenylimino-3-propan-2-yl-1,3-thiazolidin-4-one is not fully understood, studies have shown that it inhibits the activity of several enzymes and proteins that are involved in cancer cell proliferation and survival. Future research on (5E)-5-(1H-indol-3-ylmethylidene)-2-phenylimino-3-propan-2-yl-1,3-thiazolidin-4-one 1 is needed to determine its full therapeutic potential.

Synthesis Methods

The synthesis of (5E)-5-(1H-indol-3-ylmethylidene)-2-phenylimino-3-propan-2-yl-1,3-thiazolidin-4-one 1 involves a multistep process that starts with the condensation reaction between 3-formylindole and L-proline to form Schiff base intermediate. This intermediate is then reacted with 2-aminobenzophenone in the presence of glacial acetic acid to yield (5E)-5-(1H-indol-3-ylmethylidene)-2-phenylimino-3-propan-2-yl-1,3-thiazolidin-4-one 1. The final product is obtained after purification and characterization using various spectroscopic techniques.

Scientific Research Applications

Compound 1 has been extensively studied for its potential therapeutic applications. In recent years, several research studies have focused on the anti-cancer properties of this (5E)-5-(1H-indol-3-ylmethylidene)-2-phenylimino-3-propan-2-yl-1,3-thiazolidin-4-one. Studies have shown that (5E)-5-(1H-indol-3-ylmethylidene)-2-phenylimino-3-propan-2-yl-1,3-thiazolidin-4-one 1 inhibits the growth of various cancer cells such as breast, lung, and prostate cancer cells. Additionally, this (5E)-5-(1H-indol-3-ylmethylidene)-2-phenylimino-3-propan-2-yl-1,3-thiazolidin-4-one has also been shown to induce apoptosis in cancer cells, which is a programmed cell death mechanism.

properties

Product Name

(5E)-5-(1H-indol-3-ylmethylidene)-2-phenylimino-3-propan-2-yl-1,3-thiazolidin-4-one

Molecular Formula

C21H19N3OS

Molecular Weight

361.5 g/mol

IUPAC Name

(5E)-5-(1H-indol-3-ylmethylidene)-2-phenylimino-3-propan-2-yl-1,3-thiazolidin-4-one

InChI

InChI=1S/C21H19N3OS/c1-14(2)24-20(25)19(26-21(24)23-16-8-4-3-5-9-16)12-15-13-22-18-11-7-6-10-17(15)18/h3-14,22H,1-2H3/b19-12+,23-21?

InChI Key

ZLOIEMQAPBJQAA-PXWOKZSGSA-N

Isomeric SMILES

CC(C)N1C(=O)/C(=C\C2=CNC3=CC=CC=C32)/SC1=NC4=CC=CC=C4

SMILES

CC(C)N1C(=O)C(=CC2=CNC3=CC=CC=C32)SC1=NC4=CC=CC=C4

Canonical SMILES

CC(C)N1C(=O)C(=CC2=CNC3=CC=CC=C32)SC1=NC4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.